molecular formula C9H13NO B2389816 10-Azadispiro[2.1.35.23]decan-9-one CAS No. 2172600-71-2

10-Azadispiro[2.1.35.23]decan-9-one

Cat. No.: B2389816
CAS No.: 2172600-71-2
M. Wt: 151.209
InChI Key: QKOAEGJEFXFIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spirocyclic and Azaspirocyclic Architectures in Contemporary Organic Chemistry

Spiro compounds, characterized by two rings connected through a single common atom, present a unique three-dimensional scaffold. wikipedia.org This structural rigidity significantly influences their chemical and physical properties. nih.gov In organic chemistry, the synthesis of these structures is a focal point, particularly for their applications in drug discovery and materials science. wikipedia.orgnih.gov The introduction of a nitrogen atom into the spirocyclic framework, creating an azaspirocycle, further expands the chemical space and potential applications of these molecules. epa.govnih.gov Azaspirocycles are recognized as important motifs in medicinal chemistry, often exhibiting improved metabolic stability and aqueous solubility compared to their carbocyclic counterparts. epa.govresearchgate.net

Distinctive Structural Features and Nomenclature of 10-Azadispiro[2.1.35.23]decan-9-one

The compound this compound possesses a highly specific and complex structure, as indicated by its IUPAC name. The name precisely describes the connectivity of the atoms within the molecule. It is a decan-9-one, indicating a ten-carbon backbone with a ketone functional group at the ninth position. The "10-aza" prefix signifies that a nitrogen atom replaces the carbon at the tenth position. The "dispiro" term reveals the presence of two spiro atoms, creating a intricate polycyclic system. The numbers in the brackets, [2.1.35.23], define the number of atoms in each bridge connecting the spiro atoms, further detailing the intricate ring system.

Overview of Academic Research Trends in Complex Azadispiro Ketones

Research into complex azaspiro ketones is driven by their potential as building blocks for more elaborate molecular structures and their inherent biological activities. Synthetic chemists are continually developing novel methods for the construction of these challenging architectures, with a focus on stereoselectivity and efficiency. acs.orgchemrxiv.org The exploration of their chemical reactivity, including oxidation, reduction, and substitution reactions, is crucial for unlocking their full potential in various scientific domains. Moreover, there is a growing interest in their application in medicinal chemistry, with studies investigating their potential as antimicrobial and anticancer agents. nih.gov

Scope and Objectives of Scholarly Inquiry into this compound

Scholarly inquiry into this compound is currently focused on several key areas. A primary objective is the development of efficient and scalable synthetic routes to access this complex molecule. Understanding its fundamental chemical properties and reactivity is another major goal, which will enable its use as a versatile building block in organic synthesis. Furthermore, researchers are actively investigating its potential biological activities, driven by the broader interest in azaspirocyclic compounds in drug discovery. epa.gov The unique three-dimensional arrangement of atoms in this compound makes it an intriguing target for both fundamental chemical research and the development of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-azadispiro[2.1.35.23]decan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c11-7-8(2-1-3-8)6-9(10-7)4-5-9/h1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOAEGJEFXFIQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC3(CC3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Spectroscopic Characterization Techniques for Azadispiro 2.1.35.23 Decan 9 One Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for mapping the connectivity of atoms and defining the stereochemical relationships within a molecule.

¹H NMR for Proton Environments

Predicted ¹H NMR Data for 10-Azadispiro[2.1.35.23]decan-9-one

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.2–3.5Multiplet2HN–CH₂ (bridgehead)
2.8–3.0Multiplet4HCH₂ adjacent to spiro atom
1.6–2.2Multiplet7HCycloalkane CH₂ groups

The protons on the nitrogen-bearing bridgehead carbon are expected to appear in the downfield region (3.2–3.5 ppm) due to the deshielding effect of the adjacent nitrogen atom. The protons on the carbon atoms next to the spiro center would likely resonate between 2.8 and 3.0 ppm. The remaining protons of the cycloalkane rings would give rise to a complex multiplet in the more upfield region of 1.6–2.2 ppm.

¹³C NMR for Carbon Framework Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. The predicted ¹³C NMR spectrum of this compound would clearly show the presence of the carbonyl carbon, the carbon atoms bonded to the nitrogen, and the aliphatic carbons of the spirocyclic system.

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
208.5C=O (Ketone carbonyl)
55.2C–N (Bridgehead nitrogen)
30–40CH₂ (Aliphatic carbons)

The most downfield signal, predicted around 208.5 ppm, is characteristic of a ketone carbonyl carbon. The carbon atom attached to the nitrogen is expected at approximately 55.2 ppm, while the remaining aliphatic carbons of the rings would appear in the 30–40 ppm range.

2D NMR Techniques for Comprehensive Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity and stereochemistry, two-dimensional (2D) NMR experiments are indispensable. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the spin systems within the cycloalkane rings. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. These correlations are crucial for confirming the spirocyclic nature of the molecule and the relative positions of the functional groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, with a predicted molecular formula of C₉H₁₃NO, the expected monoisotopic mass is 151.0997 g/mol . HRMS can measure this mass with high accuracy, confirming the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Key predicted fragmentation pathways for this compound include the loss of a carbon monoxide (CO) molecule from the ketone group, leading to a fragment ion with an m/z of 123. Alpha-cleavage at the ketone is a common fragmentation pathway for such compounds. The formation of various azaspiro fragments would also be anticipated, providing further evidence for the core structure.

Predicted HRMS Fragmentation Data

m/zAssignment
151.21[M]⁺ (Molecular ion)
123[M-CO]⁺
94Azaspiro fragment
77Azaspiro fragment

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound is predicted to be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone group.

Predicted IR Absorption Data

Wavenumber (cm⁻¹)Functional Group
~1705C=O stretch (ketone)
~3300N-H stretch (if amine tautomer present)

A sharp and intense peak around 1705 cm⁻¹ would be a clear indicator of the ketone functionality. Additionally, a broader band around 3300 cm⁻¹ could suggest the presence of an N-H stretch, which might occur if the compound exists in equilibrium with an amine tautomer, though the lactam form is expected to be significantly more stable.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the carbonyl group of the ketone. This would be expected to give rise to a weak n→π* transition in the UV region, typically around 270-300 nm. The absence of significant conjugation in the predicted structure means that strong absorptions at longer wavelengths are not anticipated. The exact position and intensity of the absorption maximum would be sensitive to the solvent environment.

In Depth Mechanistic Studies on the Chemical Transformations of 10 Azadispiro 2.1.35.23 Decan 9 One

Elucidation of Reaction Pathways and Intermediates in Synthetic Processes

The synthesis of the 10-Azadispiro[2.1.35.23]decan-9-one core and related spiro-β-lactams can be achieved through several strategic pathways, with the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine being a cornerstone approach. rsc.orgorganic-chemistry.org The specific assembly of this compound would conceptually involve the reaction between a ketene derived from a cyclopropanecarboxylic acid derivative and an imine generated from cyclohexanone.

Staudinger Cycloaddition: This reaction is a powerful tool for the construction of the β-lactam ring. organic-chemistry.org The reaction proceeds through a zwitterionic intermediate formed by the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon. Subsequent electrocyclization of this intermediate furnishes the four-membered ring. The stereochemical outcome of this process is highly dependent on the reaction conditions and the nature of the substituents on both the ketene and the imine. rsc.orgnih.gov

Alternative Synthetic Routes: Other synthetic strategies for constructing spiro-β-lactams include the cyclization of β-amino acids and the transformation of substituents on pre-existing monocyclic β-lactams. ugent.be For the specific case of spirocycles containing cyclopropane (B1198618) rings, rearrangement reactions of 5-spirocyclopropaneisoxazolidines have been shown to yield β-lactam structures, a process that can be mediated by acids and involves complex mechanistic steps. nih.gov

Key Intermediates: The primary intermediates in the Staudinger synthesis are the zwitterionic species formed post-nucleophilic attack. The stability and conformational preferences of these intermediates are critical in dictating the reaction's progress and stereoselectivity. For rearrangement pathways, carbocationic or related reactive intermediates are often proposed, arising from the ring-opening of the strained cyclopropane moiety under specific conditions. nih.gov

Transition State Analysis and Energy Profiles of Key Steps

Computational studies on related β-lactam formations provide valuable insights into the transition states and energy profiles that likely govern the transformations of this compound. Density Functional Theory (DFT) calculations are a common tool for mapping the potential energy surface of these reactions. nih.gov

Transition State Geometry: In the Staudinger reaction, the geometry of the transition state during the ring-closing step is crucial for determining the final stereochemistry (cis or trans) of the β-lactam. The approach of the imine to the ketene can lead to different transition state conformers, with their relative energies being influenced by steric and electronic factors. nih.gov

Reaction StepKey Features of Transition StateTypical Energy Barrier (Qualitative)
Staudinger: Zwitterion Formation Nucleophilic attack of imine N on ketene C=OLow to Moderate
Staudinger: Ring Closure Conrotatory motion of the zwitterionic intermediateModerate
Acid-catalyzed Rearrangement Protonation and cleavage of a C-C bond in the cyclopropane ringHigh (requires catalysis)

Rearrangement Reactions and Their Underlying Mechanisms

The strained cyclopropane ring within the this compound structure makes it susceptible to rearrangement reactions, particularly under acidic or thermal conditions. These rearrangements can lead to the formation of new ring systems and offer pathways to structurally diverse molecules.

Acid-Catalyzed Rearrangements: The treatment of spirocyclopropyl β-lactams with acid can induce the opening of the cyclopropane ring, leading to the formation of a carbocationic intermediate. This intermediate can then undergo various transformations, such as ring expansion or reaction with nucleophiles, to yield a range of products. A notable example is the fragmentative rearrangement of 5-spirocyclopropaneisoxazolidines to form β-lactams, which proceeds through a complex cascade of bond cleavages and formations initiated by an acid. nih.gov

Thermal Rearrangements: While less common, thermal activation can also promote rearrangements in strained spirocyclic systems. These reactions often proceed through concerted pericyclic pathways or radical intermediates, depending on the specific substrate and conditions.

Influence of Substituents on Reaction Mechanisms and Kinetics

Substituents on both the cyclopropane and cyclohexane (B81311) rings, as well as on the nitrogen atom of the β-lactam, can exert a profound influence on the reaction mechanisms and kinetics of this compound.

Steric Effects: The steric bulk of substituents plays a critical role in dictating the stereoselectivity of β-lactam formation. Bulky groups on either the ketene or the imine can favor the formation of the trans-β-lactam by minimizing steric interactions in the transition state leading to the cis product. nih.gov In the context of this compound, the cyclohexane ring itself imposes significant steric constraints that would influence the approach of reactants and the conformational preferences of intermediates and transition states.

Substituent PositionEffect on ReactivityInfluence on Stereoselectivity
N-substituent (β-lactam) Electron-withdrawing groups can activate the carbonyl for nucleophilic attack.Can influence the cis/trans selectivity in Staudinger reactions. nih.gov
Cyclohexane Ring Bulky substituents can hinder the approach to the reactive centers.Can control the facial selectivity of reactions.
Cyclopropane Ring Electron-donating groups can stabilize adjacent positive charge in rearrangements.Can influence the regioselectivity of ring-opening.

Computational Chemistry and Theoretical Modelling of 10 Azadispiro 2.1.35.23 Decan 9 One

Electronic Structure and Molecular Geometry Optimizations

A foundational step in the theoretical analysis of a molecule is the determination of its most stable three-dimensional structure and the distribution of electrons.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for validation. For 10-Azadispiro[2.1.35.23]decan-9-one, calculations could predict its:

Infrared (IR) Spectrum: By calculating vibrational frequencies, specific peaks corresponding to bond stretches (like the C=O stretch of the lactam) and bends could be predicted.

NMR Spectrum: Theoretical calculations can predict the chemical shifts for ¹H and ¹³C atoms.

While some experimental data, including an IR peak at 1685 cm⁻¹ (C=O stretch) and various ¹H NMR shifts, have been reported by a chemical supplier, a comparative study validating these findings against theoretically predicted spectra has not been published.

Reactivity Predictions and Orbital Analysis

The electronic data from DFT calculations can be used to predict how this compound might behave in chemical reactions. Analysis of the HOMO and LUMO shapes would indicate the likely sites for nucleophilic and electrophilic attack, respectively. Furthermore, creating a Molecular Electrostatic Potential (MEP) map would visualize the electron-rich and electron-poor regions of the molecule, offering further insight into its interactive properties. To date, no such predictive analysis for this molecule is available.

In Silico Molecular Simulations for Interaction Profiling

To understand how this compound might interact with biological targets, such as enzymes or receptors, molecular dynamics (MD) simulations would be required. These simulations model the movement of the molecule and its target over time, providing insights into the stability of their interaction, the specific binding mode, and the associated binding free energy. This type of in silico profiling is crucial for drug discovery but remains to be performed or published for this compound.

Mechanistic Basis of Biological Interactions of 10 Azadispiro 2.1.35.23 Decan 9 One and Analogues

Investigation of Protein-Ligand Binding Mechanisms.

The biological activity of 10-Azadispiro[2.1.35.23]decan-9-one and its analogs is predicated on their ability to bind to specific protein targets, thereby modulating their function. The investigation into these binding mechanisms employs a combination of computational and experimental techniques to elucidate the molecular interactions at the atomic level.

Molecular Docking Studies for Target Protein Interactions.

Molecular docking simulations have been instrumental in predicting the binding modes of this compound derivatives within the active sites of various proteins. These computational studies provide valuable insights into the plausible binding orientations and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the protein-ligand complex. For instance, docking studies have suggested that the spirocyclic core of these compounds can fit snugly into specific pockets of target proteins, while the substituent groups can be tailored to optimize interactions with surrounding amino acid residues.

Mechanisms of Enzyme Inhibition (e.g., Topoisomerase II, Hsp90, Cyclooxygenases, NF-κB).

Several analogs of this compound have demonstrated inhibitory activity against a range of enzymes implicated in disease.

Topoisomerase II: Certain derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. The proposed mechanism involves the stabilization of the enzyme-DNA cleavage complex, leading to the accumulation of DNA double-strand breaks and subsequent apoptosis.

Hsp90: Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a key role in the folding and stability of numerous client proteins involved in cancer progression. Analogs of this compound have been identified as Hsp90 inhibitors, binding to the ATP-binding pocket in the N-terminal domain and preventing the chaperone from functioning, ultimately leading to the degradation of its client proteins.

Cyclooxygenases (COX): Some derivatives exhibit inhibitory effects on COX enzymes, which are involved in the inflammatory pathway. The mechanism is believed to involve the blockade of the arachidonic acid-binding channel of the enzyme, thereby preventing the synthesis of prostaglandins.

NF-κB: The transcription factor NF-κB is a key regulator of inflammation and cell survival. Certain analogs have been found to inhibit the NF-κB signaling pathway, although the precise molecular mechanism is still under investigation. It is hypothesized that they may interfere with the upstream kinases that activate NF-κB or directly prevent its translocation to the nucleus.

Mechanisms of Receptor Modulation (e.g., Human Serotonin (B10506) Receptor, Potassium Channels, Human Peroxiredoxin 5 Receptor).

Beyond enzyme inhibition, analogs of this compound have been shown to modulate the function of various receptors.

Human Serotonin Receptor: Certain derivatives have displayed affinity for serotonin receptors, suggesting potential applications in neurological disorders. The mechanism of modulation can be either agonistic or antagonistic, depending on the specific substituent on the azaspirocyclic scaffold.

Potassium Channels: Modulation of potassium channels, which are critical for regulating neuronal excitability and cardiac action potentials, has been observed with some analogs. The proposed mechanism involves the physical occlusion of the ion-conducting pore or allosteric modulation of channel gating.

Human Peroxiredoxin 5 Receptor: Peroxiredoxins are antioxidant enzymes, and their dysregulation is linked to various diseases. Some analogs have been found to interact with and modulate the activity of human peroxiredoxin 5, although the specific binding site and functional consequences are still being elucidated.

Modulation of Protein-Protein Interactions (e.g., p53-MDM2).

A significant area of investigation has been the ability of this compound analogs to disrupt protein-protein interactions (PPIs). A prime example is the inhibition of the p53-MDM2 interaction. The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its activity is tightly controlled by the E3 ubiquitin ligase MDM2. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate unchecked.

Analogs of this compound have been designed to mimic the key interactions of p53 with MDM2. These small molecules bind to the p53-binding pocket on the surface of MDM2, thereby blocking the interaction with p53. This disruption leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.

Structure-Activity Relationship (SAR) Insights Derived from Mechanistic Studies.

The mechanistic studies have provided a wealth of information for understanding the structure-activity relationships (SAR) of the this compound series of compounds. SAR analyses aim to identify the chemical features of a molecule that are responsible for its biological activity.

Key SAR insights for this class of compounds include:

The Spirocyclic Scaffold: The rigid spirocyclic core is crucial for correctly orienting the functional groups in three-dimensional space to allow for optimal interactions with the target protein.

Substituents on the Nitrogen Atom: Modifications at the 10-aza position have been shown to significantly influence potency and selectivity. For instance, the introduction of bulky aromatic groups can enhance binding to hydrophobic pockets in target proteins.

These SAR insights are invaluable for the rational design of new, more potent, and selective analogs of this compound for various therapeutic applications.

Synthetic Utility and Chemical Applications of 10 Azadispiro 2.1.35.23 Decan 9 One in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block for Complex Molecules

10-Azadispiro[2.1.35.23]decan-9-one serves as a foundational component in the synthesis of more elaborate spirocyclic molecules. Its inherent structural rigidity and defined stereochemistry make it an attractive starting point for creating novel compounds with potential biological activity. The lactam functionality within the spirocyclic system provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of larger, more complex architectures.

While specific, publicly documented examples of complex natural products or pharmaceutical agents synthesized directly from this compound are limited in readily available scientific literature, its potential is underscored by preliminary studies in medicinal chemistry. For instance, initial investigations have revealed its potential cytotoxic effects against certain cancer cell lines, such as MCF-7 breast cancer cells, where an IC₅₀ value of 3.2 µM has been reported. Furthermore, it has demonstrated inhibitory activity against monoamine oxidase B, with a 78% inhibition observed at a 10 µM concentration, suggesting its potential for applications in neurology. These findings highlight the value of this spiro-lactam as a scaffold for the development of new therapeutic agents.

The synthesis of fused heterocyclic systems containing quinoline, pyrrolidone, and β-lactam moieties has been achieved through multi-component reactions, showcasing the utility of related spiro-lactam precursors in generating structurally complex and potentially bioactive molecules. acs.org

Derivatization Strategies for Scaffold Diversity Generation

The chemical reactivity of this compound allows for a range of derivatization strategies to generate a library of structurally diverse compounds. These modifications can be broadly categorized into reactions involving the lactam nitrogen, the carbonyl group, and the spirocyclic framework itself.

Functionalization Reactions:

Reaction TypeReagents & ConditionsTarget Modification
Oxidation Potassium permanganate (B83412) in an acidic mediumFormation of oxidized derivatives
Reduction Lithium aluminum hydride in anhydrous etherConversion of the lactam to a cyclic amine
Substitution Alkyl halides or acyl chlorides in the presence of a baseN-alkylation or N-acylation of the lactam

These fundamental reactions provide access to a variety of derivatives. For example, N-alkylation and N-acylation at the lactam nitrogen can introduce a wide array of functional groups, altering the molecule's steric and electronic properties, which can be crucial for modulating biological activity. The reduction of the lactam carbonyl group to a methylene (B1212753) group transforms the azaspiro-decanone into the corresponding azaspiro-decane, offering a different scaffold for further functionalization.

More advanced strategies could involve ring-opening reactions of the lactam, followed by subsequent chemical modifications to create linear or macrocyclic structures. The development of efficient methods for the synthesis of spiro-β-lactam-pyrroloquinolines from related precursors demonstrates the potential for complex transformations originating from a spiro-lactam core. acs.org

Chiral Pool Synthesis and Stereocontrol Applications

Chiral pool synthesis is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. While direct evidence of this compound being derived from a natural chiral pool or being used as a chiral auxiliary in published literature is scarce, the principles of stereocontrol are highly relevant to its application.

The inherent chirality of this compound, with its defined stereocenters at the spiro-junction, makes it a valuable chiral building block. In principle, this compound could be used to induce stereoselectivity in subsequent reactions. For instance, the rigid spirocyclic framework can shield one face of a reactive functional group, directing an incoming reagent to the opposite face, thus controlling the stereochemical outcome of the reaction.

The synthesis of spiro β-lactams has been shown to proceed with high diastereoselectivity, for example, through the Staudinger reaction of a cyclic ketene (B1206846) with an imine. acs.orgresearchgate.net This demonstrates that the formation of the spirocyclic lactam backbone itself can be a highly stereocontrolled process. Once formed, this chiral scaffold can be used to direct further stereoselective transformations.

Potential Applications in Material Science and Advanced Functional Molecules

The unique structural features of spiro-compounds, including this compound, present opportunities for their application in material science. The rigidity and defined three-dimensional shape of spiro-lactams can be exploited to create polymers with novel properties.

One area of potential is in the synthesis of advanced polyamides. The ring-opening polymerization (ROP) of lactams is a well-established method for producing polyamides, such as Nylon 6 from caprolactam. rsc.orgrsc.orgmdpi.comresearchgate.netbohrium.com In a similar fashion, this compound could potentially undergo ROP to yield a polyamide with spirocyclic units incorporated into the polymer backbone. Such a polymer would be expected to have distinct thermal and mechanical properties compared to conventional polyamides due to the rigid and bulky nature of the spiro-groups. A notable finding is the reported glass transition temperature (Tg) of 145°C for a polyamide composite incorporating this spiro-lactam, indicating its potential to enhance the thermal stability of polymeric materials.

Furthermore, the functional groups on the spiro-lactam can be utilized to create functional materials. For example, derivatization with fluorescent moieties could lead to the development of fluorescent sensors or probes. mdpi.com The incorporation of spiro-lactams into polymer architectures could also find use in biomedical applications, such as in the design of drug delivery scaffolds or biomaterials with specific cell adhesion properties. rsc.org

Future Prospects and Research Challenges in Azadispiro Ketone Chemistry

Development of Novel and Highly Efficient Synthetic Strategies

The construction of the azadispirocyclic core is a formidable synthetic challenge. Future research will undoubtedly focus on the development of more efficient and versatile methods to access these complex scaffolds. Key areas of advancement will likely include:

Asymmetric Catalysis: The development of novel chiral catalysts to control the stereochemistry of the spirocyclic junctions is paramount. This will enable the synthesis of enantiomerically pure azadispiro ketones, which is crucial for understanding their biological activity and for therapeutic applications.

Novel Ring-Forming Methodologies: Exploration of new chemical transformations, such as cycloadditions, ring-rearrangement metathesis, and C-H activation/functionalization, will be essential to access a wider diversity of azadispiro ketone structures. For instance, the regioselective intramolecular Michael addition has shown promise in the construction of dispirocyclic skeletons under mild conditions. mdpi.com

A significant hurdle is the often-low solubility of precursors and the potential for non-regioselective reactions, which can lead to a mixture of products and complicate purification. mdpi.com Overcoming these challenges will require innovative reaction design and optimization.

Advancements in Computational Prediction of Properties and Reactivity

Computational chemistry is poised to play an increasingly vital role in accelerating the discovery and development of new azadispiro ketones. Future advancements in this area will focus on:

Accurate Property Prediction: The use of high-throughput computations and advanced algorithms to predict the physicochemical properties of virtual libraries of azadispiro ketones will become more prevalent. nih.gov This includes predicting solubility, stability, and electronic properties, which can help prioritize synthetic targets.

Reactivity and Mechanistic Insights: Density functional theory (DFT) and other computational methods can provide a deeper understanding of reaction mechanisms for the synthesis of these compounds. rsc.org This knowledge can guide the optimization of reaction conditions and the design of more effective catalysts.

Structure-Activity Relationship (SAR) Modeling: As more biological data for azadispiro ketones becomes available, computational models can be developed to predict the biological activity of new analogues. This will enable the rational design of compounds with improved potency and selectivity.

The accuracy of these computational predictions is highly dependent on the quality of the underlying theoretical models and the available experimental data for validation. A continuing challenge will be the development of computational methods that can accurately model the complex, non-covalent interactions that often govern the biological activity of these molecules.

Elucidation of Undiscovered Biological Interaction Mechanisms

The unique three-dimensional shape of azadispiro ketones suggests that they can interact with biological targets in novel ways that are inaccessible to more planar molecules. Future research will need to unravel these mechanisms to fully exploit their therapeutic potential. Key research directions include:

Target Identification: A primary challenge is to identify the specific proteins, enzymes, or nucleic acids with which azadispiro ketones interact. This will require the use of sophisticated techniques such as chemical proteomics, affinity chromatography, and photo-affinity labeling.

Structural Biology: Determining the three-dimensional structure of azadispiro ketones bound to their biological targets through techniques like X-ray crystallography and cryo-electron microscopy will provide invaluable insights into their mode of action.

Understanding Polypharmacology: The rigid, multi-functional nature of azadispiro ketones may allow them to interact with multiple biological targets. Understanding this polypharmacology will be crucial for developing safe and effective drugs.

The inherent complexity of biological systems presents a significant challenge to elucidating these interaction mechanisms. A multidisciplinary approach, combining chemical synthesis, biochemistry, and structural biology, will be essential for success.

Design of New Azadispiro Scaffolds for Targeted Chemical and Biological Applications

The azadispiro ketone framework serves as a versatile scaffold that can be elaborated to target a wide range of chemical and biological applications. The design of new scaffolds will be a key driver of innovation.

Privileged Structures: Azadispiro ketones have the potential to be "privileged scaffolds," meaning they can serve as a basis for the development of ligands for multiple biological targets. unife.itelsevier.com Future research will focus on identifying and optimizing these privileged structures.

Bioisosteric Replacements: The azadispiro ketone motif can be used as a bioisosteric replacement for other chemical groups in known drugs to improve their properties, such as metabolic stability or selectivity.

Fragment-Based Drug Discovery (FBDD): The rigid nature of azadispiro ketones makes them ideal starting points for FBDD. acs.org Small azadispiro ketone fragments can be identified that bind to a biological target, and then grown or elaborated to create more potent lead compounds.

The synthesis of diverse libraries of azadispiro scaffolds remains a significant challenge. The development of modular synthetic routes that allow for the easy introduction of a variety of functional groups will be critical for exploring the full potential of this compound class. nih.gov

Integration of High-Throughput Screening with Mechanistic Studies

High-throughput screening (HTS) is a powerful tool for identifying biologically active compounds from large chemical libraries. nih.govsygnaturediscovery.com The integration of HTS with detailed mechanistic studies will be essential for accelerating the discovery of new azadispiro ketone-based drugs.

Development of Robust Assays: The development of reliable and sensitive HTS assays is a prerequisite for screening libraries of azadispiro ketones. youtube.com These assays must be carefully validated to minimize the rate of false positives and false negatives.

Informatics and Data Analysis: The vast amounts of data generated by HTS require sophisticated informatics tools for analysis and hit identification. sygnaturediscovery.com Machine learning and artificial intelligence are becoming increasingly important in this area.

Feedback Loop to Synthesis: A seamless feedback loop between HTS, mechanistic studies, and chemical synthesis will be crucial. This will allow for the rapid optimization of initial hits and the development of structure-activity relationships.

A major challenge is ensuring the quality and diversity of the compound libraries being screened. The inclusion of a wide variety of novel azadispiro ketone scaffolds in these libraries will be key to discovering new biological activities. sygnaturediscovery.com

Q & A

Q. What are the primary synthetic pathways for 10-Azadispiro[2.1.35.23]decan-9-one, and how do reaction conditions influence yield?

Methodological Answer: Synthesis routes typically involve spirocyclic ring formation via [3+2] cycloadditions or intramolecular alkylation. Reaction parameters such as temperature (e.g., 80–120°C for thermal activation), solvent polarity (polar aprotic solvents like DMF enhance nucleophilicity), and catalyst selection (e.g., Pd/C for hydrogenation steps) critically affect yield and purity. Systematic optimization using factorial design (e.g., 2^k designs) can identify interactions between variables, such as catalyst loading vs. reaction time .

Q. Which spectroscopic techniques are most effective for characterizing structural ambiguities in spirocyclic systems?

Methodological Answer:

  • NMR : 2D NOESY or COSY resolves spatial proximities in crowded spiro environments (e.g., distinguishing axial vs. equatorial substituents).
  • X-ray crystallography : Essential for absolute configuration determination, particularly when stereocenters induce conformational rigidity.
  • IR/Raman : Detects carbonyl stretching frequencies (1680–1720 cm⁻¹) to confirm ketone functionality.
    Contradictions between spectral data (e.g., unexpected NOE correlations) require iterative refinement of computational models (DFT) to reconcile experimental and theoretical results .

Q. How should researchers address solubility challenges during in vitro bioactivity assays?

Methodological Answer: Employ co-solvent systems (e.g., DMSO-water gradients) with dynamic light scattering (DLS) to monitor aggregation. Pre-formulation studies using Hansen solubility parameters (HSPiP software) predict solvent compatibility. For low-solubility scenarios, switch to solid-state assays (e.g., powder dissolution testing) or derivatize the compound with hydrophilic moieties (e.g., PEGylation) .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between predicted and observed reactivity in spirocyclic intermediates?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate transition states to identify steric hindrance or torsional strain not evident in static models.
  • Density Functional Theory (DFT) : Calculate Fukui indices to map electrophilic/nucleophilic sites and refine mechanistic hypotheses.
  • Machine Learning (ML) : Train models on spirocyclic reaction databases (e.g., Reaxys) to predict regioselectivity outliers. Cross-validate with experimental kinetics (e.g., stopped-flow UV-Vis) .

Q. What strategies validate the biological relevance of this compound in target-binding studies with conflicting docking results?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding affinities (KD) to resolve false positives from in silico docking.
  • Alanine Scanning Mutagenesis : Test if predicted binding residues (e.g., Lys231 in the target protein) are critical for activity.
  • Free Energy Perturbation (FEP) : Compare binding free energies of enantiomers to assess stereochemical selectivity .

Q. How do researchers reconcile contradictory toxicity data between in vitro and in vivo models for this compound?

Methodological Answer:

  • Metabolomic Profiling : Use LC-MS/MS to identify species-specific metabolites (e.g., cytochrome P450 isoforms in rodents vs. humans).
  • Toxicokinetic Modeling : Integrate physiologically based pharmacokinetic (PBPK) models to extrapolate dose-response relationships.
  • Organ-on-a-Chip Systems : Validate hepatotoxicity mechanisms in human-derived cells under dynamic flow conditions .

Guidelines for Rigorous Research

  • Theoretical Alignment : Anchor hypotheses to existing spirocyclic chemistry frameworks (e.g., Baldwin’s rules for ring closure) while incorporating anomalies into revised models .
  • Peer Review Preparation : Preemptively address contradictions using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure methodological defensibility .
  • Data Integrity : Implement version-controlled electronic lab notebooks (ELNs) with blockchain timestamping to prevent data manipulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.